![molecular formula C10H12BrNO2 B3110108 4-bromo-N-methoxy-N,2-dimethylbenzamide CAS No. 178313-45-6](/img/structure/B3110108.png)
4-bromo-N-methoxy-N,2-dimethylbenzamide
Overview
Description
4-bromo-N-methoxy-N,2-dimethylbenzamide is a chemical compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 . It is commonly used in the field of chemistry for various applications .
Synthesis Analysis
The synthesis of 4-bromo-N-methoxy-N,2-dimethylbenzamide can be achieved from Benzoyl chloride, 4-bromo-2-methyl- and N,O-Dimethylhydroxylamine hydrochloride . The exact process and conditions for this synthesis may vary depending on the specific requirements of the experiment .Molecular Structure Analysis
The molecular structure of 4-bromo-N-methoxy-N,2-dimethylbenzamide consists of a benzamide core with a bromine atom at the 4-position and methoxy and dimethyl groups attached to the nitrogen atom . The exact 3D structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
The specific chemical reactions involving 4-bromo-N-methoxy-N,2-dimethylbenzamide would depend on the conditions and reagents used. As a benzamide derivative, it may undergo reactions typical of this class of compounds, such as nucleophilic substitution reactions at the bromine position or reactions involving the carbonyl group .Physical And Chemical Properties Analysis
4-bromo-N-methoxy-N,2-dimethylbenzamide has a predicted boiling point of 377.1±35.0 °C and a predicted density of 1.406±0.06 g/cm3 . These properties can influence how the compound behaves in different environments and how it can be manipulated in the laboratory .Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of 4-bromo-N-methoxy-N,2-dimethylbenzamide, focusing on six unique fields:
Pharmaceutical Research
4-bromo-N-methoxy-N,2-dimethylbenzamide is often used in pharmaceutical research as a building block for the synthesis of various bioactive compounds. Its unique structure allows for the creation of molecules that can interact with biological targets, potentially leading to the development of new drugs for treating diseases .
Chemical Synthesis
In the field of chemical synthesis, this compound serves as an intermediate in the production of more complex organic molecules. Its bromine atom and methoxy group make it a versatile reagent for various chemical reactions, including nucleophilic substitution and palladium-catalyzed coupling reactions .
Material Science
Researchers in material science utilize 4-bromo-N-methoxy-N,2-dimethylbenzamide to develop new materials with specific properties. For example, it can be used in the synthesis of polymers and other materials that require precise structural modifications to achieve desired mechanical, thermal, or electrical properties .
Agricultural Chemistry
In agricultural chemistry, this compound is explored for its potential use in the development of agrochemicals, such as herbicides and pesticides. Its ability to interact with biological systems makes it a candidate for creating compounds that can protect crops from pests and diseases .
Environmental Science
Environmental scientists study 4-bromo-N-methoxy-N,2-dimethylbenzamide for its potential impact on the environment. This includes understanding its degradation pathways, persistence in various ecosystems, and potential toxicity to non-target organisms. Such studies are crucial for assessing the environmental safety of new chemical compounds .
Biochemical Research
In biochemical research, this compound is used to study enzyme interactions and metabolic pathways. Its structure allows it to act as a probe or inhibitor in various biochemical assays, helping researchers understand the mechanisms of enzyme action and the effects of potential inhibitors .
Safety and Hazards
While specific safety and hazard information for 4-bromo-N-methoxy-N,2-dimethylbenzamide was not found in the search results, general safety measures should always be followed when handling chemical substances. This includes avoiding contact with skin and eyes, ensuring adequate ventilation, and using personal protective equipment .
Mechanism of Action
Target of Action
It is known that benzamides, a class of compounds to which this molecule belongs, can interact with various targets, including enzymes and receptors .
Mode of Action
Benzamides, in general, can act as inhibitors or activators depending on their specific targets . They can bind to their targets, leading to conformational changes that can either enhance or inhibit the function of the target .
Biochemical Pathways
Benzamides can influence various biochemical pathways depending on their specific targets .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 4-bromo-N-methoxy-N,2-dimethylbenzamide . These factors can affect the compound’s solubility, stability, and interactions with its targets.
properties
IUPAC Name |
4-bromo-N-methoxy-N,2-dimethylbenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrNO2/c1-7-6-8(11)4-5-9(7)10(13)12(2)14-3/h4-6H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUTHMRPWEAXRML-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)C(=O)N(C)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101280020 | |
Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-methoxy-N,2-dimethylbenzamide | |
CAS RN |
178313-45-6 | |
Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178313-45-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-N-methoxy-N,2-dimethylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101280020 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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